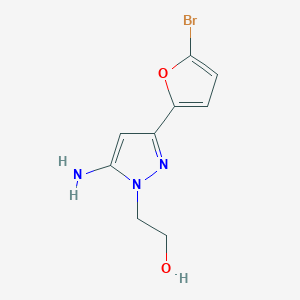
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both furan and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of a suitable precursor, such as furan, using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Coupling of the Rings: The bromofuran and pyrazole rings are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine.
Formation of the Ethan-1-ol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and reactivity.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-3-(5-chlorofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(5-nitrofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10BrN3O2 |
|---|---|
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
2-[5-amino-3-(5-bromofuran-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-2-1-7(15-8)6-5-9(11)13(12-6)3-4-14/h1-2,5,14H,3-4,11H2 |
InChI-Schlüssel |
NDWAEYIIYULLHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C2=NN(C(=C2)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


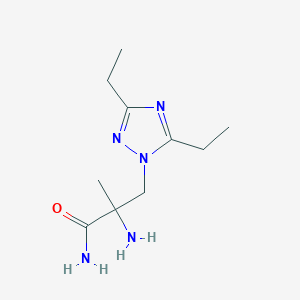
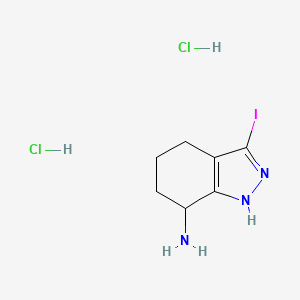
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
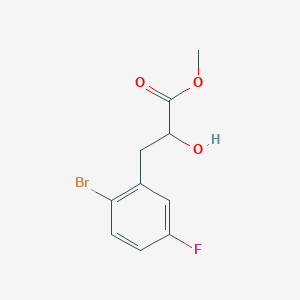
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
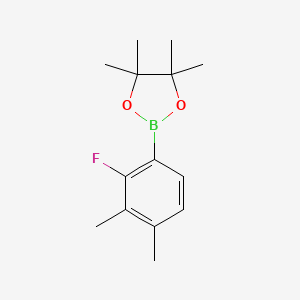
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
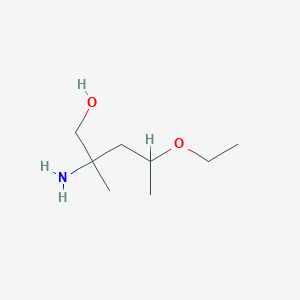
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
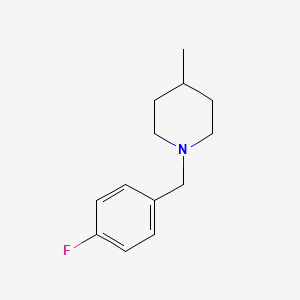

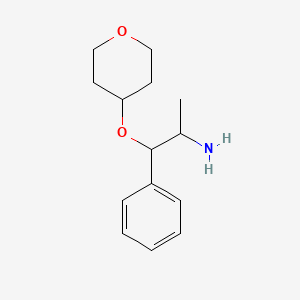
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
